molecular formula C13H11ClN2O2 B4054031 2-chloro-N-(4-methylphenyl)-4-nitroaniline

2-chloro-N-(4-methylphenyl)-4-nitroaniline

Cat. No.: B4054031
M. Wt: 262.69 g/mol
InChI Key: GAGTYZVERGAYGR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylphenyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a nitro group, and a methyl-substituted phenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)-4-nitroaniline typically involves the nitration of 2-chloro-N-(4-methylphenyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-chloro-N-(4-methylphenyl)-4-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-chloro-N-(4-carboxyphenyl)-4-nitroaniline.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving aromatic amines.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methylphenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl group.

    4-chloro-2-nitroaniline: Similar structure but lacks the methyl and chloro groups on the phenyl ring.

Uniqueness

2-chloro-N-(4-methylphenyl)-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chloro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-2-4-10(5-3-9)15-13-7-6-11(16(17)18)8-12(13)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGTYZVERGAYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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